molecular formula C14H16O3 B8081457 Methyl 4-(4-methyl-2-pentenoyl)benzoate

Methyl 4-(4-methyl-2-pentenoyl)benzoate

Cat. No.: B8081457
M. Wt: 232.27 g/mol
InChI Key: RGOIVUHJZBNLPV-RUDMXATFSA-N
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Description

Methyl 4-(4-methyl-2-pentenoyl)benzoate is an aromatic ester characterized by a benzoate core substituted at the para position with a 4-methyl-2-pentenoyl group. This compound features a conjugated α,β-unsaturated ketone system within the pentenoyl chain, which may influence its reactivity and electronic properties. Potential applications include its use as an intermediate in organic synthesis, particularly in the development of pharmaceuticals or materials where tunable solubility and stability are critical.

Properties

IUPAC Name

methyl 4-[(E)-4-methylpent-2-enoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-10(2)4-9-13(15)11-5-7-12(8-6-11)14(16)17-3/h4-10H,1-3H3/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOIVUHJZBNLPV-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(=O)C1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/C(=O)C1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methyl-2-pentenoyl)benzoate typically involves the esterification of 4-(4-methyl-2-pentenoyl)benzoic acid with methanol. This reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methyl-2-pentenoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

    Oxidation: 4-(4-methyl-2-pentenoyl)benzoic acid.

    Reduction: 4-(4-methyl-2-pentenoyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-methyl-2-pentenoyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methyl-2-pentenoyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

  • Core Structure: Target Compound: A simple benzoate ester with a linear α,β-unsaturated acyl chain (4-methyl-2-pentenoyl). Analogs (C1–C7): Incorporate a piperazine-linked quinoline moiety, introducing heteroaromaticity and increased structural complexity .
  • Substituent Effects: The pentenoyl group in the target compound is less sterically hindered compared to the bulky quinoline-piperazine groups in C1–C5. Electron-withdrawing substituents (e.g., Cl, Br in C2 and C3) or electron-donating groups (e.g., OCH₃ in C6) in the analogs modulate electronic properties, whereas the target’s methyl group in the pentenoyl chain may enhance lipophilicity .

Physical and Spectroscopic Properties

Table 1 summarizes key properties of the target compound and selected analogs.

Property This compound C1 C3 (4-Cl substituent)
Molecular Formula C₁₄H₁₆O₃ C₂₈H₂₅N₃O₃ C₂₇H₂₂ClN₃O₃
Melting Point Not reported 160–162°C (yellow solid) 155–157°C (white solid)
Solubility Likely moderate in polar solvents Low in water, soluble in DMSO Low in water, soluble in DMSO
Key ¹H NMR Shifts δ ~2.2 (CH₃), 6.5–7.8 (aromatic/alkene) δ ~3.8 (OCH₃), 7.2–8.5 (quinoline) δ ~3.8 (OCH₃), 7.3–8.6 (quinoline/Cl-substituent)
  • Spectroscopic Notes: The target’s ¹H NMR would show distinct alkene proton resonances (~5–6 ppm) and a methyl group (~2.2 ppm), absent in C1–C7, which exhibit quinoline aromatic peaks (~7.2–8.6 ppm) . HRMS data for analogs confirm molecular ion peaks consistent with their complex structures, while the target would display a simpler fragmentation pattern due to its smaller size .

Reactivity and Stability

  • Hydrolysis: The ester group in the target compound is susceptible to hydrolysis under acidic/basic conditions, similar to C1–C6. However, the quinoline-piperazine analogs may exhibit slower hydrolysis due to steric protection.
  • Conjugated System: The α,β-unsaturated ketone in the target could participate in Michael addition or Diels-Alder reactions, whereas the quinoline core in analogs enables π-π stacking and metal coordination .

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